molecular formula C10H10Cl2N2O B1461038 5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole CAS No. 6478-83-7

5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole

Cat. No. B1461038
CAS RN: 6478-83-7
M. Wt: 245.1 g/mol
InChI Key: JWXBWRZLAGOIBU-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole is a chemical compound that has attracted the attention of researchers in the fields of chemistry, pharmaceuticals, and biotechnology. It is a benzimidazole derivative, a class of compounds known for their diverse biological and clinical applications .


Molecular Structure Analysis

The molecular formula of 5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole is C10H10Cl2N2O, and its molecular weight is 245.1 g/mol. Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring .

Scientific Research Applications

Antimicrobial Activity

  • 5,6-Dichloro-2-hydroxymethyl-1H-benzimidazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds showed significant activity against bacteria like S. aureus and E. coli, with specific derivatives demonstrating notable inhibitory effects (Özden, Usta, Altanlar, & Göker, 2011).
  • Studies on novel benzimidazole derivatives, including those with 5,6-dichloro substitution, have shown potent activity against MRSA, indicating their potential as antimicrobial agents (Tunçbilek, Kiper, & Altanlar, 2009).

Physicochemical Properties and Interaction Studies

  • The interactions of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole with modified cyclodextrins have implications for enhancing aqueous solubility and antiparasitic activity. Different modes of interaction between the compound and cyclodextrins in solution suggest potential for improved biological assays (Rojas-Aguirre et al., 2012).

Synthesis and Evaluation of Derivatives

  • Synthesis of 2′,3′-dideoxy and 2′,3′-unsaturated ribofuranonucleosides of 5,6-dichloro-2-mercaptobenzimidazole as potential antiviral agents has been explored, although these compounds did not show significant antiviral activity in the examined studies (Mathé, Périgaud, Gosselin, & Imbach, 1994).
  • A series of 1‐(hydroxyalkyl)‐1H‐benzimidazoles, including 5,6‐Dichloro derivatives, were prepared and screened for antiviral activity against viruses like herpes simplex, showcasing the compound 9 as significantly potent (Garuti, Ferranti, Giovanninetti, Scapini, Franchi, & Landini, 1982).

properties

IUPAC Name

3-(5,6-dichloro-1H-benzimidazol-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O/c11-6-4-8-9(5-7(6)12)14-10(13-8)2-1-3-15/h4-5,15H,1-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXBWRZLAGOIBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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